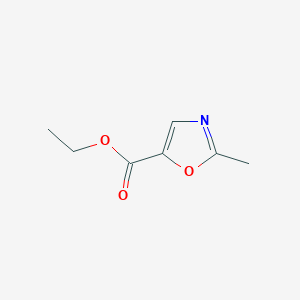

Ethyl 2-methyloxazole-5-carboxylate

Beschreibung

Significance of Oxazole (B20620) Core in Contemporary Organic Chemistry Research

The oxazole nucleus is a vital scaffold in modern organic and medicinal chemistry. numberanalytics.comnih.govnih.gov Its unique structural and electronic properties make it a versatile building block for the synthesis of complex molecules with a wide range of applications, from pharmaceuticals to materials science. numberanalytics.comtandfonline.comsemanticscholar.org The oxazole ring can participate in various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, allowing for the facile introduction of diverse functional groups. wikipedia.org This chemical tractability has led to the development of a vast library of oxazole derivatives with tailored properties.

In medicinal chemistry, the oxazole core is recognized as a "privileged" structure, meaning it is frequently found in biologically active compounds. nih.govnih.govontosight.ai Oxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. numberanalytics.comnih.gov The ability of the oxazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors contributes to its widespread bioactivity. nih.govsemanticscholar.org

Historical Context of Oxazole Synthesis and Derivatization Strategies

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. tandfonline.comsemanticscholar.org One of the classical methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. wikipedia.org Another foundational method is the van Leusen oxazole synthesis, first reported in 1972, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes to construct the oxazole ring. nih.govmdpi.com This method is valued for its mild reaction conditions and broad substrate scope. nih.gov

Over the years, numerous other synthetic strategies have been developed to access the oxazole core and its derivatives. These include the Cornforth rearrangement of 4-acyloxazoles and various condensation reactions. wikipedia.orgrsc.org The development of modern catalytic systems, including palladium-catalyzed cross-coupling reactions, has further expanded the toolbox for oxazole functionalization, enabling the synthesis of highly substituted and complex oxazole-containing molecules. tandfonline.comresearchgate.net

Overview of Ethyl 2-methyloxazole-5-carboxylate within Oxazole Chemistry

This compound is a specific derivative within the broader class of oxazole compounds. Its structure features a methyl group at the 2-position and an ethyl carboxylate group at the 5-position of the oxazole ring. This substitution pattern imparts specific chemical properties and reactivity to the molecule. The ester functionality at the C5 position provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation reactions. smolecule.com The methyl group at the C2 position influences the electronic properties of the ring.

This particular oxazole derivative serves as a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of more complex molecules, including those with potential biological activity. The strategic placement of its functional groups allows for its use as a building block in the construction of larger, multi-ring systems. While specific physical properties like melting and boiling points are not consistently reported across public databases, its molecular formula is C7H9NO3. chemsynthesis.comchemscene.com

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol chemscene.com |

| SMILES | CCOC(=O)C1=CN=C(C)O1 chemsynthesis.com |

| InChIKey | DFMWELRIWHPNSQ-UHFFFAOYAQ chemsynthesis.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMWELRIWHPNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methyloxazole 5 Carboxylate

Direct Synthetic Routes to Ethyl 2-methyloxazole-5-carboxylate

Direct syntheses are often favored for their efficiency in assembling the core oxazole (B20620) heterocycle. These methods include modern catalytic approaches and classical multistep syntheses.

Copper catalysis has emerged as a powerful tool for the synthesis of oxazoles due to its efficiency and the mild conditions often employed. organic-chemistry.org These methods typically involve the reaction of a diazo compound with a nitrile source.

A key copper-catalyzed route involves the reaction of ethyl diazopyruvate with nitriles. acs.org Specifically, the use of α-haloacetonitriles can lead to the formation of substituted oxazoles. The reaction between ethyl diazopyruvate and a nitrile, in the presence of a copper catalyst, proceeds via a [3+2] cycloaddition to form the oxazole ring in one step. mdpi.com While various nitriles can be used, the reaction provides a direct pathway to the desired oxazole structure.

The generally accepted mechanism for the copper-catalyzed synthesis of oxazoles from diazo compounds and nitriles begins with the formation of a copper carbene intermediate. mdpi.comorganic-chemistry.orgbeilstein-journals.org The process unfolds as follows:

Catalyst Activation : The copper(I) or copper(II) precatalyst reacts with the ethyl diazopyruvate to generate a highly reactive copper carbene species, with the concurrent extrusion of a dinitrogen (N₂) molecule. mdpi.combeilstein-journals.org

Nucleophilic Attack : The nitrogen atom of the nitrile acts as a nucleophile, attacking the electrophilic carbene carbon of the copper carbene intermediate. This step forms a nitrile ylide or a related zwitterionic intermediate. mdpi.com

Cyclization : The intermediate then undergoes an intramolecular 5-endo-dig cyclization. The oxygen atom of the carbonyl group attacks the carbon atom of the nitrile, leading to the formation of the five-membered oxazole ring.

Catalyst Regeneration : The final step involves the release of the oxazole product and the regeneration of the active copper catalyst, allowing it to re-enter the catalytic cycle. This pathway avoids side reactions often associated with diazocarbonyl compounds, such as Wolff rearrangement. organic-chemistry.org

Classical methods for oxazole synthesis provide robust and well-established alternatives to catalytic routes. One of the foundational methods is the Cornforth synthesis, which can be adapted to produce this compound. rsc.org This approach involves the condensation of an α-halo-β-ketoester with an amide.

For the synthesis of the target compound, the reaction would utilize ethyl α-chloroacetoacetate and an appropriate amide or ammonium (B1175870) salt in a suitable solvent. rsc.orgthieme-connect.de For instance, heating ethyl α-chloroacetoacetate with the ammonium salt of an acid can yield the corresponding ethyl 4-methyloxazole-5-carboxylate. rsc.org The reaction proceeds by initial N-alkylation of the amide nitrogen to the α-carbon of the ketoester, followed by cyclization and dehydration to furnish the aromatic oxazole ring.

Copper-Catalyzed Cyclization Approaches

Indirect Synthetic Pathways via Oxazoline (B21484) Intermediates

Indirect routes involve the initial synthesis of a partially saturated heterocyclic precursor, the oxazoline, which is then oxidized to the aromatic oxazole. This two-step sequence allows for greater control and can be advantageous for introducing specific substitution patterns.

The synthesis of oxazoles via the oxidation of oxazolines is a common and effective strategy. rsc.orgorganic-chemistry.org The process begins with the synthesis of a suitable 3-oxazoline-4-carboxylate intermediate, which can be prepared from aldehydes. researchgate.net This intermediate is then subjected to an oxidation step to introduce the double bond and form the aromatic oxazole ring.

A variety of oxidizing agents can be employed for the aromatization of oxazolines to oxazoles. Reagents such as manganese dioxide (MnO₂), copper(II) bromide with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or a combination of bromotrichloromethane (B165885) (BrCCl₃) and DBU have proven effective. rsc.orgnih.gov The choice of oxidant can depend on the specific substituents present on the oxazoline ring. For instance, manganese dioxide is often used under thermal conditions, providing a reliable method for converting various substituted oxazolines into their corresponding oxazoles in moderate to good yields. rsc.org

Table 1: Comparison of Oxidation Methods for Oxazoline Aromatization

| Oxidizing System | Typical Conditions | Substrate Scope | Yields | Reference |

| MnO₂ (Manganese Dioxide) | Toluene or DME, 60-100 °C | Alkyl- and aryl-substituted oxazolines | Moderate to Good | rsc.org |

| CuBr₂/DBU | Dichloromethane, RT | Aryl-substituted oxazolines | Good | rsc.org |

| BrCCl₃/DBU | Dichloromethane, 0 °C to RT | General, used for various oxazolines | Good to Excellent | nih.gov |

| NiO₂ (Nickel Peroxide) | Benzene, Reflux | General | Variable | rsc.org |

Functionalization of Precursor Oxazolines

One of the primary methods for synthesizing this compound involves the direct functionalization of a pre-existing oxazoline ring. This approach typically starts with a 2-substituted oxazoline which is then oxidized to form the aromatic oxazole ring. rsc.orgtandfonline.com The oxidation of the oxazoline precursor is a critical step, converting the saturated heterocyclic ring into the corresponding aromatic oxazole. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the specific substrate and desired reaction conditions. rsc.org

For instance, reagents like manganese dioxide (MnO2) have been effectively used for the aromatization of oxazolines. rsc.org This method is particularly valuable as it can be adapted to flow chemistry processes, allowing for rapid and efficient synthesis. rsc.org Other methods for oxazoline oxidation include the use of copper(II) salts or other dehydrogenating agents. thieme-connect.comorganic-chemistry.org The key challenge in this approach lies in achieving selective oxidation without affecting other functional groups present in the molecule, such as the ethyl ester at the 5-position.

Diversification of General Oxazole Carboxylate Synthesis for Analogues

Beyond the direct synthesis of this compound, a wide array of synthetic methods for producing oxazole carboxylate analogues have been developed. These strategies are crucial for creating libraries of related compounds for applications in medicinal chemistry and materials science. tandfonline.comnih.gov

Cyclodehydration of β-Hydroxy Amides and Subsequent Oxidation

A prominent strategy for forming the oxazole core involves the cyclodehydration of β-hydroxy amides. rsc.orgscispace.com This reaction first forms an oxazoline intermediate, which is subsequently oxidized to the oxazole. organic-chemistry.org Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are effective for the initial cyclodehydration step, which proceeds under mild conditions. organic-chemistry.orgnih.govacs.org

Following the formation of the oxazoline, oxidation is required to yield the aromatic oxazole ring. A one-pot protocol can be employed where the cyclodehydration is followed by dehydrogenation using a system like bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This two-step, one-pot process is particularly efficient for generating C5-unsubstituted oxazoles. organic-chemistry.org An alternative involves using the Dess-Martin periodinane for the oxidation of the β-hydroxy amide, followed by cyclodehydration with triphenylphosphine (B44618) and iodine. scispace.comwikipedia.org

Table 1: Cyclodehydration/Oxidation of β-Hydroxy Amides

| Starting Material | Cyclodehydration Reagent | Oxidation Reagent | Product | Reference |

|---|---|---|---|---|

| β-Hydroxy Amide | Deoxo-Fluor® | Manganese Dioxide (MnO2) | 2-Aryl-oxazole | rsc.org |

| β-Hydroxy Amide | DAST | Bromotrichloromethane/DBU | C5-Unsubstituted Oxazole | organic-chemistry.org |

| β-Hydroxy Amide | Dess-Martin Periodinane | Triphenylphosphine/Iodine | Functionalized Oxazole | scispace.comwikipedia.org |

Condensation Reactions under Controlled Conditions

Classical methods like the Robinson-Gabriel synthesis provide a robust route to oxazoles through the cyclization of 2-acylamino-ketones. wikipedia.orgscribd.com This method typically requires a cyclodehydrating agent, such as sulfuric acid or polyphosphoric acid, to facilitate the intramolecular condensation and subsequent dehydration. wikipedia.orgnih.gov The starting 2-acylamino-ketones can be prepared via the Dakin-West reaction. wikipedia.org This approach is highly versatile for creating a variety of substituted oxazoles. scribd.com

A notable modification combines the Ugi multicomponent reaction with the Robinson-Gabriel synthesis. nih.govresearchgate.net In this sequence, an Ugi intermediate is generated and then treated with acid, leading to deprotection and cyclodehydration to form the trisubstituted oxazole core. nih.gov

Metal-Free Approaches to Oxazole Formation

Growing interest in green chemistry has spurred the development of metal-free synthetic routes to oxazoles. researchgate.netasccindapur.com These methods avoid the use of potentially toxic and expensive transition metal catalysts. researchgate.net One such approach involves the intramolecular oxidative cyclization of enamides mediated by hypervalent iodine reagents like phenyliodine diacetate (PIDA). organic-chemistry.org This process facilitates the formation of a carbon-oxygen bond without the need for a metal catalyst. organic-chemistry.org

Another metal-free strategy utilizes trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with amides, yielding 2,4-disubstituted oxazoles under mild conditions. organic-chemistry.org Additionally, λ3-iodane-mediated oxidative cycloisomerization of N-propargyl amides has been developed for the preparation of oxazoles with oxygen-functionalized side chains. scispace.com Recently, a novel method involving the C–O bond cleavage of an ester using amines has been reported to produce substituted oxazoles under metal-free conditions. rsc.org

Table 2: Examples of Metal-Free Oxazole Synthesis

| Precursor Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Enamides | Phenyliodine diacetate (PIDA) | Functionalized Oxazoles | organic-chemistry.org |

| α-Diazoketones & Amides | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted Oxazoles | organic-chemistry.org |

| N-Propargyl Amides | Phenyliodine(III) diacetate (PIDA) | Oxazoles with oxygenated side chains | scispace.com |

| Substituted 2-oxo-2-phenylethyl acetate (B1210297) & Amines | - | Substituted Oxazoles | rsc.org |

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis offers a powerful and versatile platform for the synthesis of oxazole derivatives. thieme-connect.comorganic-chemistry.org One efficient method involves the sequential C-N and C-O bond formations from simple amides and ketones. organic-chemistry.org This reaction is typically catalyzed by palladium acetate with an oxidant like K2S2O8 and a promoter such as CuBr2. thieme-connect.comorganic-chemistry.org Another palladium-catalyzed approach is the oxidative cyclization of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by in situ cyclization. organic-chemistry.org More recently, a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction has been developed for the one-step construction of trisubstituted oxazoles from trifluoroalanine (B10777074) derivatives, demonstrating its utility in synthesizing bioactive molecules. acs.org

Gold(I)-Catalyzed Alkylideneoxazoline Formation and Transformation

Gold catalysis has emerged as a highly effective tool for oxazole synthesis, particularly through the cycloisomerization of propargylic amides. organic-chemistry.orgclockss.org This reaction proceeds through the formation of an alkylideneoxazoline intermediate. organic-chemistry.org A subsequent autoxidation of this intermediate, followed by reduction, provides an atom-economical route to functionalized 2,5-disubstituted oxazoles. organic-chemistry.org This domino process, combining gold catalysis with a radical oxidation, highlights the versatility of gold catalysts. organic-chemistry.org

In another gold-catalyzed approach, a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne leads to highly substituted oxazoles. nih.govrsc.org This tandem reaction is atom- and step-economical, with water as the only theoretical byproduct. nih.govrsc.org

Synthesis via N-Acylimine Intermediates

A notable method for the construction of substituted oxazole-4-carboxylates involves the in situ generation of N-acylimine intermediates. This strategy offers a versatile route to highly functionalized oxazoles by leveraging the high electrophilicity of the N-acylimine carbon.

One such approach utilizes N,O-acetals derived from diethyl mesoxalate (DEMO) and various acid amides. nih.gov In the presence of a base, these N,O-acetals undergo elimination of acetic acid to form a highly reactive N-acylimine intermediate in situ. This intermediate readily undergoes nucleophilic attack by lithium acetylides. The subsequent adduct, an N,1,1-tricarbonylated propargylamine (B41283), is then primed for cyclization. nih.gov

The cyclization of the propargylamine intermediate can be induced by treatment with a base such as butyllithium (B86547) or by heating with ammonium acetate. This ring-closure proceeds between the ethynyl (B1212043) and carbamoyl (B1232498) moieties, leading to the formation of the 2,5-disubstituted oxazole-4-carboxylate core, accompanied by the elimination of an ethoxycarbonyl group. nih.gov The versatility of this method lies in the ability to modify the substituents at the 2- and 5-positions of the oxazole ring by selecting different acid amides and lithium acetylides, respectively.

Table 1: Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates via N-Acylimine Intermediates nih.gov

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | p-MeC₆H₄ | Ph | 5a | 13 |

| 2 | p-MeC₆H₄ | Bu | 5b | - |

| 3 | Ph | Ph | 5c | 24 |

| 4 | t-Bu | Ph | 5d | 18 |

Reaction conditions for cyclization involved treatment of the propargylamine adduct with butyllithium in THF at -78 °C, followed by the addition of acetic acid.

Palladium-Catalyzed Amide Coupling and Oxazole Cyclization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures. In the context of oxazole synthesis, a palladium-catalyzed amide coupling followed by a subsequent cyclization provides an efficient route to 2,5-disubstituted oxazole-5-carboxylates.

An enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate has been reported, which demonstrates the utility of this approach. researchgate.net The key steps involve a palladium-catalyzed amide coupling of an amide with a vinyl triflate. This is followed by an oxazole-forming cyclization sequence. The cyclization itself proceeds via bromination of the resulting enamide intermediate with N-bromosuccinimide (NBS), which is then promoted to cyclize by the action of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

This methodology is particularly valuable as it allows for the synthesis of optically pure oxazole derivatives, which are important components of macrocyclic peptides and other biologically active natural products. researchgate.net The conditions for the palladium-catalyzed coupling and the subsequent cyclization are generally mild, which helps in preserving the stereochemical integrity of the substrates.

Tandem Cyclization of Amino Acids and Ketoesters

A highly efficient and atom-economical approach to the synthesis of 2,5-disubstituted oxazoles is the tandem cyclization of α-amino acids and β-keto esters. This method often proceeds through a domino reaction sequence, where multiple bond-forming events occur in a single pot.

An iodine-catalyzed decarboxylative domino reaction has been developed for the synthesis of 2-alkyl-5-aryl substituted oxazoles. acs.orgresearchgate.netnih.gov This reaction combines readily available α-amino acids with β-keto esters, such as ethyl benzoylacetate, in the presence of an iodine catalyst and an oxidant like Oxone. The reaction proceeds in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org

The proposed mechanism involves the initial formation of an enamine from the β-keto ester, followed by condensation with the α-amino acid. Subsequent iodine-mediated oxidative cyclization and decarboxylation lead to the formation of the aromatic oxazole ring. researchgate.net This methodology is attractive due to the use of readily available starting materials and an inexpensive catalyst system. The scope of the reaction allows for the synthesis of a variety of 2,5-disubstituted oxazoles by varying the amino acid and the β-keto ester components. acs.org For the synthesis of this compound, alanine (B10760859) would serve as the amino acid precursor and a suitable β-keto ester would be required.

Table 2: Iodine-Catalyzed Tandem Cyclization of α-Amino Acids and β-Keto Esters acs.org

| Entry | β-Keto Ester | Amino Acid | Product | Yield (%) |

| 1 | Ethyl benzoylacetate | Valine | 3u | 77 |

| 2 | Ethyl benzoylacetate | Isoleucine | 3v | 60 |

Reaction conditions: β-keto ester (1 equiv), α-amino acid (3 equiv), Oxone (2.5 equiv), I₂ (0.2 equiv), and acetic acid (3 equiv) in DMSO at 95 °C. acs.org

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Methyloxazole 5 Carboxylate

Derivatization at the Ester Functionality

The ester group at the C-5 position of Ethyl 2-methyloxazole-5-carboxylate is a key handle for structural modification, allowing for its conversion into other important functional groups such as different esters, amides, and hydrazides.

Transesterification Reactions

Transesterification is a fundamental process for modifying the ester group, typically to alter the solubility or reactivity of the parent molecule. This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol, usually in the presence of an acid or base catalyst. While direct studies on this compound are not extensively detailed in the literature, the transesterification of analogous oxazole (B20620) carboxylates is well-documented. For instance, the transesterification of a similar ethyl oxazole-4-carboxylate to its corresponding methyl ester has been observed during the deprotection of a silyl (B83357) group using cesium fluoride (B91410) (CsF) in methanol. chemrxiv.org This indicates that the ester group is susceptible to nucleophilic attack by alcohols under suitable conditions.

The general mechanism involves the activation of the carbonyl carbon by a catalyst, followed by nucleophilic attack by the incoming alcohol. This forms a tetrahedral intermediate which then collapses, eliminating the original ethoxy group to yield the new ester.

Table 1: Illustrative Transesterification Conditions for Oxazole Esters

| Starting Material | Reagent/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl oxazole-4-carboxylate derivative | CsF | Methanol | Methyl oxazole-4-carboxylate derivative | chemrxiv.org |

Amidation and Hydrazide Formation

The conversion of the ester moiety into amides and hydrazides is a crucial transformation for creating compounds with altered biological activities and chemical properties.

Amidation: The direct reaction of this compound with amines to form amides can be challenging. A more common and efficient route involves a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-Methyloxazole-5-carboxylic acid), followed by coupling with an amine using standard peptide coupling reagents. smolecule.com However, a direct, one-step amination of the ester is also feasible, particularly through gas-phase amination with ammonia (B1221849) over a zirconia catalyst, which has been demonstrated for ethyl oxazole-5-carboxylate, achieving a high yield. smolecule.com

Hydrazide Formation: The synthesis of hydrazides from this compound is more direct. The ester can be reacted with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent like an alcohol. This nucleophilic acyl substitution reaction readily proceeds to yield the corresponding 2-methyloxazole-5-carbohydrazide. For example, the closely related ethyl 5-methyl-3-isoxazole carboxylate reacts efficiently with methyl hydrazine to form the corresponding 1-methyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine. google.com

Table 2: Synthesis of Amides and Hydrazides

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Amidation (2-step) | 1. NaOH or other base (hydrolysis) 2. Amine, Coupling agent | 1. Aqueous solution 2. Organic solvent | 2-Methyloxazole-5-carboxamide (B11923217) | smolecule.com |

| Amidation (1-step) | Ammonia, Zirconia catalyst | Gas-phase, 200°C, 15 MPa | 2-Methyloxazole-5-carboxamide | smolecule.com |

Reactions Involving the Oxazole Ring System

The aromatic oxazole ring of this compound can participate in several reactions, most notably electrophilic aromatic substitution, which allows for the introduction of new functional groups onto the heterocyclic core.

Electrophilic Aromatic Substitution on the Oxazole Nucleus

The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles is lower than that of pyrrole (B145914) or furan. ajrconline.org The position of electrophilic attack is directed by the existing substituents. In this compound, the C-2 and C-5 positions are substituted. The ester group at C-5 is an electron-withdrawing group, which deactivates the ring, while the methyl group at C-2 is weakly activating. Electrophilic attack preferentially occurs at the electron-rich C-4 position. smolecule.com The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

The introduction of a halogen atom at the C-4 position of the oxazole ring is a valuable transformation for further synthetic manipulations, such as cross-coupling reactions.

Bromination: The bromination of oxazole-5-carboxylates at the C-4 position has been successfully achieved using a combination of a strong base, like lithium hexamethyldisilazide (LiHMDS), and an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a polar aprotic solvent. chemrxiv.org This method relies on the deprotonation of the C-4 position to form a carbanion, which then reacts with the brominating agent. Direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source is a common strategy for preparing bromooxazoles. researchgate.net

Chlorination: Similar to bromination, chlorination at the C-4 position can be accomplished using N-chlorosuccinimide (NCS) in the presence of a strong acid catalyst. researchgate.net

Table 3: Halogenation at the C-4 Position

| Halogenation Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Bromination | LiHMDS, NBS | Polar aprotic solvent | Ethyl 4-bromo-2-methyloxazole-5-carboxylate | chemrxiv.org |

The nitration of the oxazole ring can be challenging, as the strong acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acid) can lead to the degradation and fission of the oxazole ring. researchgate.net

However, successful nitration at the C-4 position has been reported for similar oxazole derivatives under specific conditions. For instance, 2-methyloxazole-5-carboxamide can be nitrated to the corresponding 4-nitro derivative using a mixture of nitric and sulfuric acid. smolecule.com This suggests that the nature of the substituent at the C-5 position plays a crucial role in the stability of the ring during the reaction. A milder nitrating agent, such as nitric acid in trifluoroacetic anhydride, has been shown to be effective for the direct nitration of various five-membered heterocycles, including isoxazoles and furans, and could potentially be applied to this compound to achieve nitration at the C-4 position while minimizing ring cleavage. researchgate.net

Table 4: Potential Nitration Conditions for the Oxazole Ring

| Reagents | Conditions | Potential Product | Reference |

|---|---|---|---|

| Nitric acid, Sulfuric acid | Controlled temperature | Ethyl 2-methyl-4-nitrooxazole-5-carboxylate | smolecule.com |

Regioselectivity in Electrophilic Attack

The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de However, the substitution pattern on the ring can influence the regioselectivity of such reactions. For this compound, the presence of the methyl group at C-2 and the ester group at C-5 directs electrophilic attack.

Direct electrophilic substitution on the oxazole ring of similar compounds is challenging. For instance, electrophilic bromination of 2,4-dimethyloxazole (B1585046) with N-bromosuccinimide (NBS) occurs at the C-5 position. beilstein-journals.org This suggests that if electrophilic attack were to occur on this compound, the C-4 position would be the most likely site, as C-2 and C-5 are already substituted. However, the deactivating effect of the C-5 ester group would likely make such a reaction difficult.

A more common approach to functionalize the oxazole ring involves metallation followed by quenching with an electrophile, which is discussed in subsequent sections.

Nucleophilic Additions and Substitutions

The C-5 position of this compound is part of an ester functionality, making it susceptible to nucleophilic acyl substitution. However, direct nucleophilic attack on the oxazole ring itself is less common unless activated by specific substituents or reaction conditions.

More relevant are reactions that proceed through initial modification of the substituents. For instance, lithiation of the C-2 methyl group, followed by reaction with an electrophile, is a known transformation for similar 2-methyloxazole (B1590312) derivatives. williams.edu However, direct regioselective reactions at the C-5 position of the ring (not the carboxylate) often require prior functionalization, such as halogenation, to facilitate nucleophilic substitution.

In related systems, direct C-H functionalization at the C-5 position has been achieved using palladium catalysis, but this typically involves substrates with a directing group or specific electronic properties that favor attack at this position. beilstein-journals.org For this compound, the primary site for nucleophilic attack is the carbonyl carbon of the ester group.

The reaction of this compound with organometallic reagents like Grignard reagents and organolithiums primarily targets the ester functionality at the C-5 position. These strong nucleophiles add to the carbonyl carbon of the ester.

Typically, the reaction with two equivalents of a Grignard or organolithium reagent leads to the formation of a tertiary alcohol. chemistrysteps.commasterorganicchemistry.com The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of the ethoxide. A second equivalent of the organometallic reagent then rapidly adds to the more reactive ketone to yield the tertiary alcohol upon acidic workup. chemistrysteps.commasterorganicchemistry.com

Organolithium reagents can also react with carboxylic acids, formed from the hydrolysis of the ester, to produce ketones. masterorganicchemistry.com This involves the initial deprotonation of the carboxylic acid, followed by the addition of a second equivalent of the organolithium reagent to the carboxylate.

Below is a table summarizing the expected products from the reaction of this compound with various Grignard and organolithium reagents.

| Reagent | Expected Product (after workup) | Reaction Type |

| Methylmagnesium bromide (CH₃MgBr) | 2-(2-methyloxazol-5-yl)propan-2-ol | Nucleophilic acyl substitution followed by nucleophilic addition |

| Phenyllithium (C₆H₅Li) | Diphenyl(2-methyloxazol-5-yl)methanol | Nucleophilic acyl substitution followed by nucleophilic addition |

| n-Butyllithium (n-BuLi) | 5-(2-methyloxazol-5-yl)nonan-5-ol | Nucleophilic acyl substitution followed by nucleophilic addition |

Metallation and Lithiation of the Oxazole Ring and Side Chains

Metallation of oxazoles is a powerful method for their functionalization. The most acidic proton in simple oxazoles is at the C-2 position, allowing for regioselective lithiation at this site using strong bases like n-butyllithium (n-BuLi). sci-hub.se For this compound, the C-2 position is occupied by a methyl group. The protons on this methyl group are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to generate a side-chain anion. thieme-connect.de

Lithiation at the C-5 position of an oxazole ring is also possible, particularly if the C-2 position is blocked. sci-hub.se In the case of this compound, direct lithiation at the C-4 position would be more likely if a sufficiently strong base is used, as the C-5 position is substituted.

Generation of an anion at the C-2 methyl group is a well-established strategy. This anion can then react with various electrophiles to introduce new functional groups at this position.

A characteristic reaction of 2-lithiooxazoles is their equilibrium with ring-opened enolates (isocyanoenolates). clockss.org The position of this equilibrium and the outcome of quenching with an electrophile depend on the substituents on the oxazole ring and the nature of the electrophile.

While direct lithiation at C-2 of this compound is not possible, if a related 2-unsubstituted oxazole were lithiated, it could undergo ring-opening. The resulting enolate can be trapped by various electrophiles. For example, reaction with aldehydes can lead to the formation of 4-substituted oxazoles. clockss.org Trapping with other electrophiles like chlorotrimethylsilane (B32843) can result in products derived from the ring-opened enolate. clockss.org

For this compound, a related process could potentially be initiated by the attack of a strong base at the C-2 methyl group, although the subsequent chemistry would differ from the classical ring-opening of a 2-lithiooxazole.

Below is a table summarizing the outcomes of trapping lithiated oxazoles with different electrophiles.

| Lithiated Species | Electrophile | Product Type | Reference |

| 2-Lithiooxazole | Deuterium oxide | 2-Deuteriooxazole | clockss.org |

| 2-Lithiooxazole | Aromatic aldehydes | 2-Substituted oxazole | clockss.org |

| 2-Lithio-4,5-diphenyloxazole | Chlorotrimethylsilane | Ring-opened product | clockss.org |

| Anion of 2-methyloxazole | Alkyl halides | C-2 alkylated oxazole | williams.edu |

Formation and Reactivity of Oxazole Dianions

The formation of dianions of oxazole rings has not been extensively documented. However, dianions involving both the oxazole ring and a side-chain have been studied, particularly in the context of oxazolecarboxylic acids. clockss.org When 2,4-dimethyloxazole-5-carboxylic acid is treated with two equivalents of a strong base like butyllithium (B86547) or lithium diisopropylamide (LDA) at low temperatures (-78 °C in THF), a dianion is formed. clockss.org This dianion can then react with various electrophiles. clockss.org

In a related context, ethyl 4-methyloxazole-5-carboxylate can be metallated at the 2-position using lithium isopropylcyclohexylamide (LiICA). clockss.org This indicates the potential for forming dianionic species under appropriate conditions, although specific studies on the dianion of this compound are not detailed in the provided information. The reactivity of such species would likely involve sequential reactions at the two anionic centers, allowing for the introduction of multiple functional groups.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with significant applications in pharmaceuticals and materials science. mdpi.commdpi-res.com These reactions, often named after their pioneers (e.g., Suzuki-Miyaura, Heck, Negishi), typically utilize palladium catalysts, though other metals have also proven effective. mdpi.commdpi-res.com

Palladium-catalyzed direct C-H arylation has emerged as a more efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov In the oxazole series, this methodology has been developed to allow for regioselective arylation at either the C-2 or C-5 position. beilstein-journals.orgnih.gov

For ethyl oxazole-4-carboxylate, direct arylation can be controlled to favor either the C-2 or C-5 position by carefully selecting the solvent and phosphine (B1218219) ligand. beilstein-journals.orgorganic-chemistry.org Specifically, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with specific phosphine ligands. nih.gov This regioselectivity is crucial for the synthesis of complex molecules. For instance, a direct, regiocontrolled palladium-catalyzed arylation of ethyl oxazole-4-carboxylate has been used to synthesize 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.orgnih.gov This method has been applied to the synthesis of natural products like balsoxin and texaline. nih.gov The ethyl ester group at the 4-position acts as a directing group and can later be removed. organic-chemistry.org

While the specific application to this compound is not explicitly detailed, the principles established for related oxazole carboxylates suggest that similar regioselective arylations would be feasible. The presence of the methyl group at C-2 and the carboxylate at C-5 would influence the electronic properties and steric environment of the oxazole ring, thereby affecting the regioselectivity of the arylation reaction.

The combination of different catalytic systems can also be powerful. For example, a dual approach combining photocatalysis with selenium-π-acid synergy has been used for the cyclization of N-propargylamides to form oxazole aldehydes. researchgate.net While not a direct coupling to the this compound core, these innovative methods highlight the diverse strategies available for functionalizing oxazole-containing molecules.

Modifications of the Methyl Group at C-2

The methyl group at the C-2 position of the oxazole ring is a key site for further functionalization.

Radical halogenation provides a direct method for activating the C-2 methyl group. N-Bromosuccinimide (NBS) is a commonly used reagent for the allylic and benzylic bromination of hydrocarbons. masterorganicchemistry.com It serves as a source of a low concentration of molecular bromine (Br₂), which is necessary for the radical chain reaction. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like benzoyl peroxide. masterorganicchemistry.com

In the context of oxazoles, NBS has been successfully used for the bromination of methyl groups. For instance, the bromination of an enamide with NBS is a key step in the synthesis of a methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate derivative. researchgate.net This suggests that this compound can likely undergo radical bromination at the C-2 methyl group using NBS to form ethyl 2-(bromomethyl)oxazole-5-carboxylate.

Table 1: Conditions for Radical Bromination

| Reagent | Initiator | Solvent | Temperature | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl peroxide | Carbon tetrachloride (CCl₄) | Reflux |

The resulting 2-(halomethyl)oxazole is a versatile intermediate for introducing a variety of functional groups through nucleophilic substitution reactions. nih.govnih.gov The halogen atom can be displaced by a range of nucleophiles.

Amines: Reaction with amines leads to the formation of N-substituted derivatives.

Alkoxides and Phenoxides: These nucleophiles generate ether-linked derivatives. nih.gov

Sulfur Nucleophiles: Thiols and thiocyanates can be used to introduce sulfur-containing moieties. nih.gov The resulting 2-(phenylthiomethyl)oxazole can be further oxidized to the corresponding sulfone, which is a useful intermediate for carbon-carbon bond formation. nih.gov

Carbon Nucleophiles: Stabilized carbanions, such as those derived from diethyl malonate, can displace the halide, enabling the synthesis of more complex structures, including pharmaceuticals like Oxaprozin. nih.govnih.gov

The reactivity of the 2-(halomethyl) group also extends to other transformations. For example, 2-(chloromethyl)oxazoles can react with triphenylphosphine (B44618) to form phosphonium (B103445) salts, which are precursors for Wittig reactions.

Table 2: Nucleophilic Substitution Reactions of 2-(Halomethyl)oxazoles

| Nucleophile | Product Type | Example Product | Reference |

|---|---|---|---|

| Ethanolamine | 2-Alkylamino-(methyl)oxazole | 2-(2-Hydroxyethylamino)methyloxazole | |

| Sodium thiophenoxide | 2-Alkylthio-(methyl)oxazole | 2-(Phenylthiomethyl)oxazole | nih.gov |

| Sodium ethoxide | 2-Alkoxy-(methyl)oxazole | 2-(Ethoxymethyl)oxazole | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of Ethyl 2 Methyloxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Ethyl 2-methyloxazole-5-carboxylate, ¹H and ¹³C NMR are fundamental in assigning the positions of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Assignments

The proton NMR spectrum of this compound provides key insights into its molecular structure. The signals observed in the spectrum correspond to the different types of protons present in the molecule.

The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group appear as a triplet, coupled to the adjacent methylene protons. The methyl group attached to the oxazole (B20620) ring at position 2 typically appears as a singlet, as it has no adjacent protons to couple with. The proton on the oxazole ring itself also appears as a singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.43 | q | ~7.1 |

| -OCH₂CH₃ | ~1.42 | t | ~7.1 |

| 2-CH₃ | ~2.71 | s | N/A |

| Oxazole-H4 | ~7.56 | s | N/A |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the oxazole ring appear at characteristic chemical shifts, with the carbon atom between the oxygen and nitrogen (C2) and the carbon atom double-bonded to the nitrogen (C5) having distinct resonances. The carbons of the ethyl group and the methyl substituent also show characteristic signals.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162.5 |

| C2 | ~159.7 |

| C5 | ~156.2 |

| C4 | ~126.6 |

| -OCH₂CH₃ | ~61.0 |

| -OCH₂CH₃ | ~14.4 |

| 2-CH₃ | ~12.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons in the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would show a correlation between the methylene protons and the methylene carbon of the ethyl group, the methyl protons and the methyl carbon of the ethyl group, and the methyl protons and the methyl carbon at position 2 of the oxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for piecing together the molecular structure. For instance, the proton on the oxazole ring would show correlations to the carbons of the ester group and the C2 and C5 carbons of the oxazole ring. The protons of the 2-methyl group would show a correlation to the C2 carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₉NO₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition of the molecule. rsc.org

Fragmentation Patterns and Structural Elucidation

In the mass spectrometer, molecules are ionized and often break apart into smaller fragments. The pattern of these fragments is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical method for identifying functional groups within a molecule by measuring its absorption of infrared radiation. The IR spectrum of this compound presents distinct absorption bands that signal the presence of its core oxazole ring and the ethyl ester functional group.

Characteristic Vibrational Modes of Oxazole Ring and Ester Group

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to specific molecular vibrations. The vibrations of the oxazole ring itself, an aromatic heterocyclic system, typically give rise to bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). Key stretching vibrations for the oxazole ring include the C=N and C=C bonds.

The ester group (-COOC₂H₅) provides several strong and readily identifiable peaks in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which for an aliphatic ester like this, typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The carbon-oxygen (C-O) stretching vibrations of the ester group are also significant and usually produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com For instance, IR data for a similar compound, ethyl 2-(chloromethyl)oxazole-5-carboxylate, shows a strong ester C=O stretch at 1745 cm⁻¹ and a C-O-C stretch at 1260 cm⁻¹. The presence of the ethyl group is further confirmed by C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching (Alkyl) | ~2980 |

| C=O Stretching (Ester) | 1750-1735 orgchemboulder.com |

| C=N Stretching (Oxazole) | ~1610 |

| C=C Stretching (Oxazole) | ~1480 |

| C-O Stretching (Ester) | 1300-1000 orgchemboulder.com |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Bond Lengths, Bond Angles, and Torsional Angles

The specific bond lengths and angles within this compound are determined by the hybridization of the atoms and the electronic structure of the oxazole ring and ester group. The oxazole ring is considered a heteroaromatic molecule, and as such, the bond lengths within the ring are expected to be intermediate between single and double bonds. clockss.org For example, X-ray data for a related oxazole derivative shows bond lengths for O1-C2 at 1.350(4) Å, C2-N3 at 1.292(5) Å, N3-C4 at 1.379(5) Å, C4-C5 at 1.347(5) Å, and O1-C5 at 1.390(5) Å. researchgate.net The bond angles around the sp² hybridized carbon and nitrogen atoms in the oxazole ring are expected to be close to 120°. The torsional angles define the conformation of the ethyl ester side chain in relation to the oxazole ring. It is likely that the ester group is largely coplanar with the oxazole ring to maximize electronic conjugation. smolecule.com

| Bond/Angle | Representative Value |

| O1-C2 | 1.350(4) Å researchgate.net |

| C2-N3 | 1.292(5) Å researchgate.net |

| N3-C4 | 1.379(5) Å researchgate.net |

| C4-C5 | 1.347(5) Å researchgate.net |

| O1-C5 | 1.390(5) Å researchgate.net |

| C2-N3-C4 (Angle) | ~105° |

| N3-C4-C5 (Angle) | ~115° |

| C4-C5-O1 (Angle) | ~107° |

| C5-O1-C2 (Angle) | ~103° |

| O1-C2-N3 (Angle) | ~110° |

Computational and Theoretical Studies of Ethyl 2 Methyloxazole 5 Carboxylate

Reactivity Predictions and Mechanistic Insights

Beyond static properties, computational chemistry can model dynamic processes, offering deep insights into reaction mechanisms and predicting the outcomes of chemical transformations.

Every chemical reaction proceeds through a high-energy intermediate state known as the transition state (TS). The energy required to reach this state from the reactants is the activation energy, which determines the reaction rate. Computational chemists can model the geometry and energy of these fleeting transition states.

For Ethyl 2-methyloxazole-5-carboxylate, a key reaction to study would be electrophilic aromatic substitution, which typically occurs at the C5 position in oxazoles if not already substituted, or at the C4 position. tandfonline.com A computational study would involve modeling the reactants (the oxazole (B20620) and an electrophile), the reaction intermediate (such as a sigma complex), and the transition states connecting them. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction mechanism. For example, transition state calculations could determine whether an electrophile would preferentially add to the C4 position of the ring.

Many organic reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond-making or breaking over others, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational models are highly effective at predicting these selectivities. rsc.org

In the context of this compound, a relevant example is its potential use in cycloaddition reactions, where the oxazole ring can act as a diene. wikipedia.org The substitution pattern on the ring—a methyl group at C2 and an ethyl carboxylate at C5—will influence the electronic distribution and steric hindrance, thereby directing the regioselectivity of the cycloaddition. By calculating the activation energies for all possible approaches of a dienophile to the oxazole ring, a computational model can predict which product isomer will be formed preferentially. nih.govsemnan.ac.ir This predictive capability is crucial for designing efficient and selective synthetic routes.

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for predicting the physicochemical properties and biological activities of chemical compounds. For this compound, a QSAR study would aim to establish a mathematical relationship between its structural features and its chemical reactivity. This approach is instrumental in understanding how the molecule's structure influences its behavior in chemical reactions.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For a molecule like this compound, a comprehensive set of descriptors would be calculated using specialized software.

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition. They include molecular weight, the number of atoms of each element, the number of bonds of different types, and molecular formula.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, essentially describing the two-dimensional structure. Examples include the Wiener index, Kier & Hall connectivity indices, and the Balaban index. These indices provide insights into the molecule's size, shape, and degree of branching.

Geometric (3D) Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in the molecule. They include molecular surface area, molecular volume, and moments of inertia. These are crucial for understanding steric interactions in chemical reactions.

Electronic Descriptors: These descriptors are fundamental to understanding a molecule's reactivity. They are calculated using quantum chemistry methods and include properties such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Below is a table of representative molecular descriptors that would be calculated for this compound in a typical computational study.

| Descriptor Class | Descriptor Name | Typical Calculated Value | Significance |

| Constitutional | Molecular Weight | 155.15 g/mol | Basic property influencing physical behavior. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility. | |

| Number of H-bond Acceptors | 4 | Indicates potential for hydrogen bonding. | |

| Number of H-bond Donors | 0 | Indicates potential for hydrogen bonding. | |

| Topological | Topological Polar Surface Area (TPSA) | 52.33 Ų | Influences membrane permeability. |

| XLogP3 | 1.2 | A measure of lipophilicity. | |

| Electronic | Dipole Moment | Varies with conformation | Indicates overall polarity of the molecule. |

| HOMO Energy | Varies with calculation method | Relates to the ability to donate electrons. | |

| LUMO Energy | Varies with calculation method | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Varies with calculation method | Indicator of chemical reactivity and stability. |

Correlation with Chemical Reactivity Profiles

Once a comprehensive set of molecular descriptors for this compound has been established, the next step in a QSAR study is to correlate these descriptors with its chemical reactivity. This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.

The chemical reactivity of this compound can be characterized by various experimental or computationally derived parameters. For instance, its susceptibility to nucleophilic or electrophilic attack at different positions on the oxazole ring can be predicted. The nitrogen atom and the oxygen atom in the oxazole ring, with their lone pairs of electrons, are potential sites for electrophilic attack. Conversely, the carbon atoms of the ring, influenced by the electron-withdrawing ester group, are potential sites for nucleophilic attack.

A QSAR model for the reactivity of this compound could take the following form:

Reactivity = a (Descriptor 1) + b (Descriptor 2) + c (Descriptor 3) + ... + constant

In this equation, 'Reactivity' could be a measure such as the rate constant of a specific reaction or the activation energy for a particular transformation. The coefficients (a, b, c) are determined by the statistical analysis and indicate the relative importance of each molecular descriptor in influencing the reactivity.

For example, a higher HOMO energy might be positively correlated with the rate of reaction with an electrophile, as a higher HOMO indicates a greater willingness to donate electrons. Similarly, the partial charges on the ring atoms would be crucial in predicting the regioselectivity of addition reactions. A more positive partial charge on a carbon atom would suggest it is a more likely site for nucleophilic attack.

Studies on similar heterocyclic systems have shown that electronic descriptors such as the charges on heteroatoms and the energies of frontier molecular orbitals are often dominant in predicting reactivity. Steric descriptors also play a significant role, particularly when the reaction site is hindered by bulky substituents. By establishing these correlations, a predictive QSAR model can be developed to estimate the chemical reactivity of other, yet unsynthesized, derivatives of 2-methyloxazole-5-carboxylate, thereby guiding future research and synthesis efforts.

Applications As a Synthetic Building Block and Precursor in Chemical Synthesis

Precursor in the Synthesis of Fluorescent Indicators and Probes

The oxazole (B20620) framework is a key component in many fluorescent molecules due to its electronic properties and stability. Ethyl 2-methyloxazole-5-carboxylate provides a readily available scaffold for building sophisticated fluorescent dyes used in biological research.

This compound and its close analogs are instrumental in the synthesis of widely used ratiometric calcium indicators like Fura-2. ucsd.eduthermofisher.com These indicators are essential tools for measuring intracellular calcium concentrations. ucsd.eduthermofisher.com The synthesis of the Fura-2 indicator involves the construction of a complex structure that combines a calcium chelator, similar to BAPTA, with a fluorescent chromophore.

The oxazole moiety, derived from precursors like this compound, forms a critical part of the benzofuran-oxazole chromophore system in Fura-2. nih.gov This system is responsible for the dye's fluorescence. Specifically, the synthesis involves coupling the oxazole-containing fragment to a benzofuran (B130515) structure, which is then linked to the calcium-chelating part of the molecule. An analog, ethyl 2-chloromethyloxazole-5-carboxylate, has been prepared by reacting chloroacetonitrile (B46850) with ethyl diazopyruvate, showcasing a synthetic pathway to functionalized oxazoles needed for these indicators. ucsd.edu The final structure of Fura-2 is 1-[2-(5-carboxyoxazol-2-yl)-6-aminobenzofuran-5-oxyl]-2-(2'-amino-5'-methylphenoxy)-ethane-N,N,N',N'-tetraacetic acid. nih.gov

The ability to make ratio measurements with indicators like Fura-2 and Indo-1 is a significant advantage, as it reduces the effects of uneven dye loading, photobleaching, and cell thickness, allowing for more accurate measurements of intracellular Ca2+. thermofisher.com

The design of chelating fluorescent dyes, such as those for sensing metal ions like Ca2+ or Zn2+, relies on several key principles where oxazole-based structures play a vital role. rsc.org

Fluorophore-Receptor System : A fluorescent dye consists of a fluorophore (the light-emitting part) and a receptor (the ion-binding part). The oxazole ring often forms a core component of the fluorophore. Its rigid, planar structure and aromaticity contribute to a high fluorescence quantum yield.

Ion-Induced Spectroscopic Changes : The binding of a target ion to the receptor must cause a detectable change in the fluorophore's properties. This can be a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the excitation or emission wavelengths. rsc.org In Fura-2, calcium binding alters the electronic environment of the benzofuran-oxazole chromophore, leading to a shift in the excitation wavelength, which is the basis for its ratiometric measurements. thermofisher.com

Chelation and Selectivity : The receptor is designed to bind specific ions with high affinity and selectivity. For calcium indicators, tetracarboxylate chelating sites, similar to those in EGTA and BAPTA, are commonly used. google.com The oxazole-containing fluorophore is strategically positioned to be electronically coupled to this chelating site, ensuring that ion binding translates into a fluorescence signal.

Biocompatibility and Cellular Loading : For intracellular applications, the dye must be cell-permeant. This is often achieved by masking the charged carboxylate groups of the chelator as acetoxymethyl (AM) esters. thermofisher.comnih.gov Once inside the cell, esterases cleave the AM groups, trapping the active, ion-sensitive form of the dye.

The table below summarizes the key components in the design of chelating fluorescent dyes.

Table 1: Design Principles of Chelating Fluorescent Dyes

| Component | Function | Role of Oxazole Scaffold |

| Fluorophore | Emits light upon excitation. | Forms a stable, rigid, and aromatic core of the light-emitting system. |

| Receptor (Chelator) | Binds the target ion (e.g., Ca2+). | Acts as a structural link between the chelator and the fluorophore. |

| Linker | Connects the fluorophore and receptor. | Can be part of the linker or directly integrated into the fluorophore. |

| Modulating Group | Enhances properties like cell permeability. | Not directly involved, but the overall structure must be amenable to modification (e.g., esterification). |

Intermediate in the Development of Heterocyclic Scaffolds for Advanced Materials

The oxazole ring is a valuable heterocyclic scaffold not only in dyes but also in medicinal chemistry and materials science. Substituted oxazoles are recognized as important building blocks for agrochemicals, pharmaceuticals, and other biologically active molecules. cbccollege.in this compound provides a convenient entry point for creating more elaborate heterocyclic systems. For instance, the synthesis of various 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles has been accomplished using related oxazole intermediates, demonstrating the synthetic flexibility of this class of compounds. nih.gov These complex oxazoles can serve as ligands for metal catalysts, components of organic light-emitting diodes (OLEDs), or as core structures in the discovery of new drugs.

Utility in the Synthesis of Diverse Oxazole Derivatives

The functional groups on this compound allow for a range of chemical transformations, enabling the synthesis of a wide library of oxazole derivatives.

While the starting material is a 5-carboxylate, its framework can be used in multi-step syntheses to access other regioisomers, such as substituted oxazole-4-carboxylates. This often involves ring-opening and re-closure strategies or rearrangement reactions. More directly, related methodologies highlight the synthesis of various regioisomeric 1,2-oxazole derivatives through the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, followed by cyclization with hydroxylamine (B1172632), which produces regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org Although this describes isoxazole (B147169) synthesis, similar principles of building heterocyclic rings from acyclic precursors are fundamental in heterocyclic chemistry and can be adapted for creating diverse substitution patterns on the oxazole core.

Halogenation is a key strategy for functionalizing heterocyclic rings, as the halogen atom can be easily replaced through cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. Starting from an oxazole carboxylate, direct halogenation can be challenging due to the electron-withdrawing nature of the ester group. However, multi-step sequences can be employed. For example, an approach to synthesizing 2-, 4-, and 5-bromooxazoles involves regiocontrolled lithiation followed by reaction with an electrophilic bromine source. researchgate.net This method allows for the precise introduction of a bromine atom at a specific position on the oxazole ring.

A versatile intermediate, ethyl 2-chlorooxazole-4-carboxylate, has been used to generate a variety of substituted oxazoles through regiocontrolled halogenation and subsequent palladium-catalyzed coupling reactions. nih.gov This demonstrates the utility of halogenated oxazoles as powerful synthetic intermediates.

Table 2: Summary of Synthetic Applications

| Application Area | Specific Synthesis | Role of this compound or Analog | Key Outcome |

| Fluorescent Probes | Synthesis of Fura-2 | Precursor to the oxazole part of the benzofuran-oxazole chromophore. | Creation of a ratiometric Ca2+ indicator. ucsd.eduthermofisher.com |

| Advanced Materials | Development of complex heterocyclic scaffolds. | Serves as a foundational building block for larger, functional molecules. | Access to novel materials for pharmaceutical and material science applications. cbccollege.in |

| Oxazole Derivatives | Synthesis of halogenated oxazoles. | Can be a starting point for multi-step halogenation reactions. | Production of versatile intermediates for cross-coupling reactions. nih.govresearchgate.net |

Preparation of Functionalized 2-Aminoalkyl-oxazole-5-carboxylates

This compound serves as a foundational scaffold for the synthesis of more complex derivatives, including functionalized 2-aminoalkyl-oxazole-5-carboxylates. While direct transformation pathways originating from this specific ethyl ester are not extensively detailed in the literature, established synthetic strategies for analogous oxazole systems provide a clear blueprint for achieving such functionalization. A prominent and adaptable method involves the construction of the oxazole ring from acyclic precursors that already contain the desired amino functionality, albeit often in a protected form.

A versatile approach is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This strategy allows for the regioselective formation of the oxazole ring with appended amino groups. The general synthetic sequence commences with N-Boc-protected cyclic amino acids, which are converted into β-keto esters. Subsequent reaction with an acetal, such as N,N-dimethylformamide dimethylacetal, yields the crucial β-enamino ketoester intermediate. The final cyclization step is achieved by treating this intermediate with hydroxylamine hydrochloride, which constructs the oxazole core and yields the target amino-functionalized oxazole carboxylate. nih.gov Although this specific example yields 1,2-oxazoles, the underlying principles of using protected amino acid derivatives to build the heterocyclic ring are broadly applicable.

Another relevant synthetic pathway involves the condensation of α-chloroglycinates with isonitriles, often promoted by Lewis acids. researchgate.net This method directly constructs a 5-amino-oxazole-4-carboxylate scaffold. While the substitution pattern differs from the target compound, it highlights a key strategy for introducing a primary amino group at the C5 position of the oxazole ring.

These methodologies underscore a common theme in heterocyclic chemistry: the functional groups of the final product are often incorporated into the initial building blocks before the ring-forming reaction. Adapting these strategies would likely involve preparing a precursor that contains the 2-methyl and the desired aminoalkyl group prior to the cyclization step that forms the oxazole-5-carboxylate structure.

Role in Multi-component Reactions and Cascade Sequences

Although specific examples featuring this compound in multi-component reactions (MCRs) or cascade sequences are not prominently documented, its structural motifs suggest significant potential as a versatile building block in such transformations. The utility of oxazoles in complex molecule synthesis is well-established, and the functional handles on this particular compound—the ester and the heterocyclic ring—provide multiple avenues for reactivity. nih.govnih.govresearchgate.netd-nb.info

The ethyl ester group is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a common component in numerous MCRs, such as the Ugi or Passerini reactions. Alternatively, the activated carboxylic acid can participate in cyclocondensation reactions to build more complex fused heterocyclic systems. acs.orgnih.gov

The oxazole ring itself offers several possibilities for engagement in cascade sequences. The C4 position of the oxazole ring, being electron-rich, is susceptible to electrophilic substitution, allowing for the introduction of functional groups that can then participate in subsequent reaction steps. Cascade reactions often rely on a sequence of intramolecular events, and a functionalized oxazole could be designed to undergo an initial intermolecular reaction followed by a ring-closing or rearrangement cascade. For instance, a common cascade involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov A suitably functionalized this compound derivative could be envisioned as a substrate for such a sequence.

The potential participation of this compound in these reactions is summarized in the table below, based on the reactivity of its functional groups.

| Functional Group | Potential Role in MCRs / Cascades | Reaction Type Example |

| Ethyl Ester | Precursor to carboxylic acid component | Ugi four-component reaction, Passerini three-component reaction |

| Oxazole Ring (C4-H) | Site for electrophilic substitution to introduce reactive groups | Friedel-Crafts acylation to append a ketone for further condensation |

| Oxazole Ring (N3) | Lewis basic site for metal coordination/catalysis | Template-directed macrocyclization |

| Methyl Group (C2) | Potential for functionalization (e.g., via lithiation and electrophilic quench) | Introduction of an aldehyde for subsequent condensation reactions |

This theoretical potential makes this compound an attractive, yet underexplored, platform for the development of novel MCRs and cascade reactions aimed at the efficient synthesis of complex molecular architectures.

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Oxazole-containing compounds are valuable components in this field due to their specific structural and electronic properties, which facilitate various forms of intermolecular recognition and self-assembly. rsc.org this compound possesses several key features that make it a promising candidate for applications in supramolecular chemistry.

The oxazole ring is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom. rsc.org These heteroatoms, particularly the nitrogen atom at position 3, can act as hydrogen bond acceptors. The aromatic nature of the ring also allows it to participate in π–π stacking interactions, a crucial organizing force in the assembly of many supramolecular structures.

Furthermore, the ethyl carboxylate group at the C5 position provides additional sites for non-covalent interactions. The carbonyl oxygen is a strong hydrogen bond acceptor. This combination of interaction sites—the ring nitrogen, the ring oxygen, and the carbonyl oxygen—allows for the formation of well-defined, multidimensional networks through hydrogen bonding.

The potential non-covalent interactions involving this compound are detailed below:

| Structural Feature | Type of Non-Covalent Interaction | Potential Supramolecular Application |

| Oxazole Nitrogen (N3) | Hydrogen Bond Acceptor, Metal Coordination | Crystal engineering, formation of coordination polymers |

| Oxazole Oxygen (O1) | Weak Hydrogen Bond Acceptor | Modulating crystal packing |

| Aromatic Oxazole Ring | π–π Stacking | Design of liquid crystals, self-assembled monolayers |

| Ester Carbonyl Oxygen | Strong Hydrogen Bond Acceptor | Formation of hydrogen-bonded tapes or sheets |

| Ethyl Group | Hydrophobic/Van der Waals Interactions | Control of packing density and solubility in nonpolar media |

These attributes suggest that this compound could serve as a versatile building block, or "tecton," for the rational design of supramolecular architectures. Its derivatives could be explored for applications in materials science, such as the creation of functional organic materials like liquid crystals or porous crystalline solids for gas storage and separation. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives, including ethyl 2-methyloxazole-5-carboxylate, is undergoing a paradigm shift towards more environmentally benign and efficient methods. ijpsonline.comijpsonline.com Traditional approaches often require harsh conditions and generate significant waste. Consequently, the development of "green" synthetic strategies is a major focus of current research.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of oxazole derivatives. ijpsonline.commdpi.com

Ultrasound-Mediated Synthesis: The use of ultrasound offers an energy-efficient method for promoting chemical reactions, leading to higher yields in shorter timeframes compared to conventional heating. ijpsonline.commdpi.com

Ionic Liquids as Reusable Solvents: Ionic liquids are being explored as green solvent alternatives in reactions like the van Leusen synthesis of oxazoles, allowing for high product yields and the ability to reuse the solvent multiple times without a significant loss in efficacy. ijpsonline.comijpsonline.comorganic-chemistry.org

Catalyst-Free and Metal-Free Reactions: Research is directed towards developing synthetic pathways that avoid the use of heavy or transition-metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org An example includes the Phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides. organic-chemistry.org

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel simplifies the synthetic process, reduces solvent usage, and minimizes waste. A highly efficient one-pot method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.org

Comparison of Sustainable Synthetic Methods for Oxazoles

| Method | Key Advantages | Relevant Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Used for synthesizing 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com |

| Ultrasound-Mediated Synthesis | Energy-efficient, shorter reaction times, improved yields. | Successfully applied to the synthesis of various oxadiazole derivatives with high yields. mdpi.com |